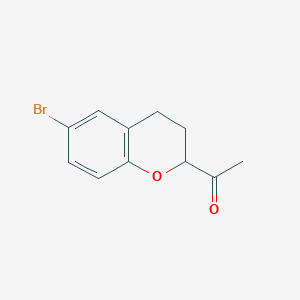
1-(6-Bromochroman-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Bromochroman-2-yl)ethanone (BCE) is an organic compound that has been studied for its potential applications in scientific research and the development of new drugs. BCE is a member of the chromanones family, a class of compounds that are derived from the chromanone nucleus. BCE is a colorless, crystalline solid that is soluble in water and ethanol. It has a low boiling point and a low melting point, making it an ideal candidate for use in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound has been synthesized using various methods, including Magnesium halide exchange and nucleophilic substitution, demonstrating straightforward and mild reaction conditions (Jin, 2015).
- Characterization of Derivatives : Studies on similar bromo-ethanone derivatives have involved characterizing their structure through techniques like single-crystal X-ray diffraction, indicating a focus on detailed molecular analysis (Abdel‐Aziz et al., 2011).
Chemical Reactions and Properties
- Electrophilic Bromination : Research has been conducted on the selective α-monobromination of alkylaryl ketones, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Ying, 2011).
- Nucleophilic Substitution Reactions : Computational studies have been done on the reactions between imidazole and various 2-bromo-1-arylethanones, showcasing the compound's involvement in complex chemical processes (Erdogan & Erdoğan, 2019).
Phototrigger Applications
- Caging Phototriggers : Certain derivatives of bromo-ethanone have been used in the development of phototriggers for caging applications, indicating their role in controlled release mechanisms in a biochemical context (Khade & Singh, 2007).
Catalyst Development
- Catalyst Synthesis : The compound has been used in the synthesis of benzochromene derivatives using nano-catalysts, demonstrating its utility in facilitating chemical reactions (Ezzatzadeh & Hossaini, 2019).
Molecular Studies
- Molecular Structure Analysis : Extensive molecular structure and vibrational studies have been conducted on similar ethanone derivatives, showing their importance in understanding molecular interactions and properties (Mary et al., 2015).
properties
IUPAC Name |
1-(6-bromo-3,4-dihydro-2H-chromen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-7(13)10-4-2-8-6-9(12)3-5-11(8)14-10/h3,5-6,10H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZCVKIYGBDGKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2=C(O1)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromochroman-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B2381205.png)
![6-Amino-1-benzyl-5-[(prop-2-yn-1-yl)(propyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2381206.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2381208.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2381209.png)

![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)
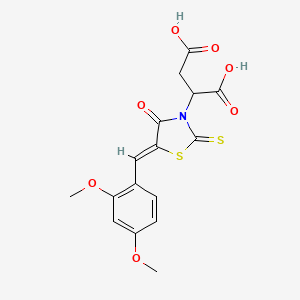
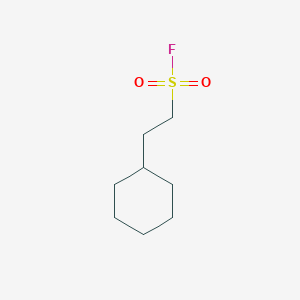
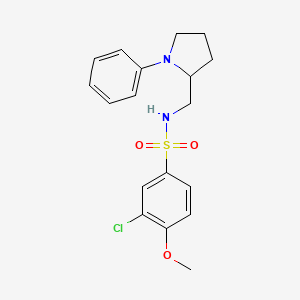
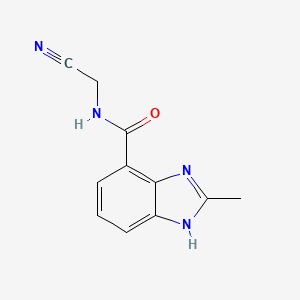
![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)
![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)
![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)
![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)